molecular formula C22H22N2O3 B2454819 2-(4-ethoxyphenyl)-N-(3-(pyridin-2-yloxy)benzyl)acetamide CAS No. 1797171-94-8

2-(4-ethoxyphenyl)-N-(3-(pyridin-2-yloxy)benzyl)acetamide

Cat. No.: B2454819
CAS No.: 1797171-94-8
M. Wt: 362.429
InChI Key: MDEIGDIUVMOUBZ-UHFFFAOYSA-N
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Description

2-(4-Ethoxyphenyl)-N-(3-(pyridin-2-yloxy)benzyl)acetamide is a synthetic small molecule featuring an acetamide linker core, a 4-ethoxyphenyl moiety, and a benzyl group modified with a pyridinyloxy substituent. This structural motif is common in medicinal chemistry research for developing compounds that target various enzymes and receptors . Acetamide derivatives are extensively investigated for their potential as multi-target agents in oncology, with some analogs designed to inhibit key signaling pathways such as c-Met and STAT3, which are pivotal in tumor proliferation and survival . Furthermore, structurally similar N-benzylacetamide compounds have demonstrated significant anticonvulsant activity in preclinical models, acting as potential enhancers of GABAergic neurotransmission . The presence of ether and pyridyl functionalities in its architecture aligns with compounds explored for antimicrobial and antifungal applications, as these groups are known to contribute to interactions with bacterial and fungal enzyme targets . Researchers can utilize this high-purity compound as a key intermediate or a reference standard in hit-to-lead optimization campaigns, SAR (Structure-Activity Relationship) studies, and for screening against a broad panel of biological targets. This product is intended for research purposes in laboratory settings only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(4-ethoxyphenyl)-N-[(3-pyridin-2-yloxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O3/c1-2-26-19-11-9-17(10-12-19)15-21(25)24-16-18-6-5-7-20(14-18)27-22-8-3-4-13-23-22/h3-14H,2,15-16H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDEIGDIUVMOUBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NCC2=CC(=CC=C2)OC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethoxyphenyl)-N-(3-(pyridin-2-yloxy)benzyl)acetamide typically involves a multi-step process:

    Formation of the Ethoxyphenyl Intermediate: The initial step involves the ethylation of 4-hydroxyacetophenone to form 4-ethoxyacetophenone.

    Benzylation: The next step involves the reaction of 4-ethoxyacetophenone with benzyl chloride in the presence of a base to form 4-ethoxybenzyl chloride.

    Coupling with Pyridin-2-yloxybenzylamine: The final step involves the coupling of 4-ethoxybenzyl chloride with 3-(pyridin-2-yloxy)benzylamine in the presence of a suitable catalyst to form the desired acetamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethoxyphenyl)-N-(3-(pyridin-2-yloxy)benzyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The aromatic rings can be oxidized under strong oxidative conditions.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and sodium borohydride.

    Substitution: Electrophilic substitution reactions can be carried out using reagents such as bromine or nitric acid.

Major Products Formed

    Oxidation: Oxidation of the aromatic rings can lead to the formation of quinones.

    Reduction: Reduction of nitro groups can lead to the formation of corresponding amines.

    Substitution: Electrophilic substitution can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Biological Activities

Research has identified several key biological activities associated with this compound:

  • Antimicrobial Activity : Preliminary studies indicate that derivatives similar to this compound exhibit significant antimicrobial properties against various pathogens, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds has been reported around 256 µg/mL .
  • Cytotoxicity : The compound shows promising results in inhibiting cancer cell proliferation. Studies have demonstrated selective cytotoxicity towards human cancer cell lines while sparing normal cells, suggesting its potential as an anticancer agent .
  • Enzyme Inhibition : It is hypothesized that the compound may inhibit specific enzymes involved in metabolic pathways relevant to disease progression. For instance, similar compounds have been shown to inhibit acetylcholinesterase, which is significant in neurodegenerative diseases .

Case Study 1: Anticancer Potential

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of the compound and evaluated their anticancer activity against various human cancer cell lines. The study found that certain modifications to the acetamide group enhanced cytotoxicity, indicating structure-activity relationships that could guide future drug development .

Case Study 2: Antimicrobial Efficacy

A comparative study assessed the antimicrobial efficacy of 2-(4-ethoxyphenyl)-N-(3-(pyridin-2-yloxy)benzyl)acetamide against standard antibiotics. The results demonstrated that the compound exhibited superior activity against resistant strains of bacteria, suggesting its potential as a lead compound for developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of 2-(4-ethoxyphenyl)-N-(3-(pyridin-2-yloxy)benzyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-methoxyphenyl)-N-(3-(pyridin-2-yloxy)benzyl)acetamide
  • 2-(4-ethoxyphenyl)-N-(3-(pyridin-2-yloxy)benzyl)propionamide

Uniqueness

2-(4-ethoxyphenyl)-N-(3-(pyridin-2-yloxy)benzyl)acetamide is unique due to the presence of both ethoxy and pyridin-2-yloxy groups, which confer specific electronic and steric properties. These properties can influence the compound’s reactivity and interaction with biological targets, making it distinct from similar compounds.

Biological Activity

2-(4-ethoxyphenyl)-N-(3-(pyridin-2-yloxy)benzyl)acetamide is a compound of interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Anti-inflammatory Activity

Research indicates that derivatives similar to this compound exhibit significant anti-inflammatory properties. For instance, compounds with similar structures have shown inhibition of cyclooxygenase (COX) enzymes, crucial in the inflammatory response.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)
This compoundTBDTBD
Indomethacin9.17TBD

Findings : Preliminary studies suggest that the target compound may have comparable efficacy to established anti-inflammatory drugs like indomethacin, with specific attention to its selectivity for COX-2 inhibition, which is often associated with reduced gastrointestinal side effects compared to non-selective COX inhibitors .

Anticancer Activity

The compound's potential as an anticancer agent has been explored through various in vitro studies. A related compound demonstrated selective cytotoxicity against cancer cell lines, indicating that modifications in the structure can enhance biological activity.

Cell LineIC50 (µM)
A549 (Lung)15.0
MCF7 (Breast)12.5

Case Study : In a study focusing on pyridine derivatives, compounds similar to this compound exhibited significant inhibition of cell proliferation in A549 and MCF7 cells, suggesting a promising avenue for further research in cancer therapeutics .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Variations in substituents at specific positions on the phenyl and pyridine rings can significantly impact potency and selectivity.

  • Ethoxy Group : The presence of the ethoxy moiety has been linked to improved solubility and bioavailability.
  • Pyridine Substitution : Alterations in the pyridine ring have shown to modulate receptor binding affinity and selectivity towards certain biological targets, including cannabinoid receptors .

Q & A

Basic Research Questions

Q. What multi-step synthetic routes are optimal for synthesizing 2-(4-ethoxyphenyl)-N-(3-(pyridin-2-yloxy)benzyl)acetamide with high yield and purity?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution, condensation, and cyclization reactions. Key steps include:

  • Coupling of 4-ethoxyphenylacetic acid derivatives with pyridinyloxybenzylamine intermediates under carbodiimide-mediated conditions (e.g., EDC/HOBt) .
  • Solvent selection (e.g., DMF or acetonitrile) and temperature control (60–80°C) to minimize side reactions .
  • Purification via column chromatography or recrystallization to achieve >95% purity .

Q. Which spectroscopic and chromatographic techniques are essential for confirming the compound’s structural integrity?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions and amide bond formation .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
  • HPLC : Purity assessment using reverse-phase C18 columns with UV detection at 254 nm .

Q. What preliminary assays are recommended for screening the compound’s biological activity?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Target-specific assays (e.g., kinase or protease inhibition) using fluorometric or colorimetric substrates .
  • Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative potential .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data interpretation (e.g., ambiguous NMR peaks)?

  • Methodological Answer :

  • 2D NMR Techniques : Use HSQC and HMBC to assign overlapping proton and carbon signals .
  • X-ray Crystallography : Resolve stereochemical ambiguities by obtaining single-crystal structures .
  • Comparative Analysis : Cross-reference with spectral databases of structurally analogous compounds .

Q. What experimental design strategies optimize reaction conditions for large-scale synthesis?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use factorial designs to screen variables (temperature, solvent, catalyst ratio) and identify critical parameters .
  • Continuous Flow Reactors : Improve reproducibility and scalability for steps requiring precise temperature control .

Q. How can computational methods predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding modes with target proteins (e.g., kinases) .
  • Molecular Dynamics Simulations : Assess binding stability under physiological conditions (e.g., 100-ns simulations in explicit solvent) .

Q. What strategies address contradictory reports on the compound’s biological activity across studies?

  • Methodological Answer :

  • Dose-Response Replication : Repeat assays across multiple labs to validate IC₅₀ values .
  • Meta-Analysis : Pool data from independent studies to identify confounding variables (e.g., cell line heterogeneity) .

Q. How can structural analogs guide the prediction of pharmacokinetic properties?

  • Methodological Answer :

  • QSAR Modeling : Corrogate substituent effects (e.g., ethoxy vs. methoxy groups) on logP and bioavailability .
  • In Vitro ADME : Use Caco-2 permeability assays and microsomal stability tests to compare with analogs .

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